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Compound of Interest

Compound Name: 6-Chloro-5-methoxypicolinic acid
CAS No.: 112750-30-8
Cat. No.: B471563
Get Quote
. J

Application Note: Comprehensive Characterization of 6-Chloro-5-methoxypicolinic Acid

Executive Summary & Introduction

6-Chloro-5-methoxypicolinic acid (CAS: 112750-30-8) is a critical pyridine-based
intermediate, often utilized in the synthesis of agrochemicals (e.g., picolinate herbicides) and
pharmaceutical scaffolds. Its structural integrity—defined by the specific regiochemistry of the
chlorine and methoxy substituents relative to the carboxylic acid—is paramount for downstream
efficacy.

This guide provides a rigorous, multi-modal analytical framework for characterizing this
compound. Unlike generic protocols, this document addresses the specific challenges posed
by the amphoteric nature of the picolinic acid moiety and the electronic effects of the 5-
methoxy/6-chloro substitution pattern.

Key Challenges Addressed:

o Regioisomer Differentiation: Distinguishing the 5-methoxy isomer from the 4-methoxy
byproduct.
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o Solubility Management: Overcoming aggregation issues in neutral aqueous media.

» Quantification: High-precision HPLC methods for assay and impurity tracking.

Physicochemical Profile

The following parameters establish the baseline identity of the material.

Property Specification / Value Method

] 6-Chloro-5-methoxypyridine-2-
Chemical Name ] ] Nomenclature
carboxylic acid

CAS Number 112750-30-8 Database Verification
Molecular Formula C7HeCINO3 Elemental Analysis
Molecular Weight 187.58 g/mol Mass Spectrometry

Off-white to pale yellow _ _
Appearance ) ) Visual Inspection
crystalline solid

Soluble in DMSO, Methanol,
Solubility dilute NaOH; Sparingly soluble  Visual/Gravimetric

in water (acidic pH)

~3.2 (COOH), ~0.5 (Pyridine

pKa (Predicted) N) Potentiometric Titration
] ] 193-195 °C (Decomposition
Melting Point ] DSC
likely)

Chromatographic Characterization (HPLC & LC-MS)
Protocol A: HPLC-UV Purity Assay

Purpose: Quantitative determination of purity and assay against a reference standard.

Rationale: The carboxylic acid group requires pH control to prevent peak tailing. A low pH
mobile phase suppresses ionization of the carboxylate (keeping it as COOH), increasing
retention on the C18 column and improving peak symmetry.
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e Instrument: HPLC with PDA (Photodiode Array) Detector.

e Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 um.
e Column Temperature: 30 °C.

e Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

o Mobile Phase B: Acetonitrile (HPLC Grade).

e Flow Rate: 1.0 mL/min.

e Injection Volume: 5-10 pL.

Detection: UV at 270 nm (Primary), 220 nm (Secondary for impurities).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5

10.0 40 60

12.0 5 95

15.0 5 95

151 95 5

| 20.0 | 95 | 5 (Equilibration) |
Self-Validating Criteria:
e Tailing Factor: 0.8 < T <1.5.[1]

e Resolution: > 2.0 between the main peak and nearest impurity (often the des-chloro or
regioisomer).

e RSD (n=6): < 1.0% for the main peak area.
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Protocol B: LC-MS Impurity Profiling

Purpose: Identification of synthesis byproducts (e.g., 6-chloro-4-methoxypicolinic acid, over-
chlorinated species).

« lonization: Electrospray lonization (ESI), Positive and Negative modes switching.
o Note: Negative mode (ESI-) is often more sensitive for carboxylic acids [M-H]~.

e Mass Range: 100-600 m/z.

o Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile).

Target Impurities:

e Des-chloro analog: [M-H]~ = 152.04 (Loss of CI).

» Regioisomer (4-OMe): Same mass (186.0), differentiated by retention time (4-OMe typically
elutes earlier due to lower lipophilicity shielding).

o Methyl Ester (intermediate): [M+H]* = 202.0.

Spectroscopic Structural Elucidation
Protocol C: NMR Spectroscopy

Purpose: Definitive structural confirmation and regioisomer differentiation.

Solvent: DMSO-de (Preferred due to solubility and lack of exchangeable protons interfering with
COOH).

Expected *H NMR Data (400 MHz, DMSO-ds):

e 013.0-13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH). Broadening indicates hydrogen
bonding.

e 08.15 ppm (d, J = 8.5 Hz, 1H): H-3 (Ortho to COOH). Downfield due to the electron-
withdrawing carbonyl group.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b471563?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e 0 7.65 ppm (d, J = 8.5 Hz, 1H): H-4 (Meta to COOH, Ortho to OMe). Upfield relative to H-3
due to the electron-donating methoxy group.

e 0 3.98 ppm (s, 3H): Methoxy group (-OCHs).

Key Diagnostic: The coupling constant (J = 8.5 Hz) confirms the ortho relationship of the two
aromatic protons, verifying the 2,5,6-substitution pattern. A meta coupling (e.g., in a 2,4,6-
substitution) would be ~1-2 Hz.

Protocol D: Infrared Spectroscopy (FT-IR)

* Method: ATR (Attenuated Total Reflectance) on solid sample.

» Key Bands:

o

3300-2500 cm~*: Broad O-H stretch (Carboxylic acid dimer).

[¢]

1700-1720 cm~1: C=0 stretch (Carboxylic acid).

[¢]

1580, 1450 cm~1: Pyridine ring skeletal vibrations.

[e]

1250-1280 cm~1: C-O stretch (Aryl ether).

700-800 cm~1: C-ClI stretch.

o

Analytical Workflow Diagram

The following diagram illustrates the logical flow for full characterization, ensuring no critical
quality attribute is overlooked.
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Crude 6-Chloro-5-methoxypicolinic Acid
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Figure 1: Integrated Analytical Workflow for the characterization of 6-Chloro-5-

methoxypicolinic acid, detailing the decision gates between purity assessment and structural
validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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